molecular formula C14H17BrN4O2S2 B6503030 5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1396714-14-9

5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide

Cat. No. B6503030
CAS RN: 1396714-14-9
M. Wt: 417.3 g/mol
InChI Key: WVYNGDUWGXZKPV-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a Suzuki cross-coupling reaction . For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using DFT calculations, considering parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) .

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide in laboratory experiments include its low cost and easy availability. Additionally, it is a small molecule that can be easily synthesized and stored. However, there are some limitations associated with its use in laboratory experiments. For example, it is a highly reactive compound and can easily undergo unwanted side reactions. Additionally, its reactivity can be affected by the presence of light, oxygen, and other reactive species.

Future Directions

There are several potential future directions for the use of 5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide in scientific research. For example, it could be used to study the binding properties of various proteins and to develop new drugs. Additionally, it could be used to study the reactivity of thiophene-2-sulfonamides and their derivatives. Furthermore, it could be used to develop new catalysts and to study the catalytic properties of various enzymes. Finally, it could be used to study the biochemical and physiological effects of small molecules on the body.

Synthesis Methods

5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is synthesized by a two-step method. First, 5-bromo-N-methylthiophene-2-sulfonamide (5-Br-N-MTS) is synthesized by reacting 5-bromo-N-methylthiophene-2-carboxamide (5-Br-N-MTC) with sodium sulfite. Then, this compound is obtained by reacting 5-Br-N-MTS with 1-(pyrazin-2-yl)piperidine in the presence of lithium chloride.

Scientific Research Applications

5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide has been used in various scientific research applications. It has been used as a model compound to study the reactivity of thiophene-2-sulfonamides and their derivatives. It has also been used as a substrate to study the catalytic properties of various enzymes. In addition, it has been used as a model compound to study the binding properties of various proteins.

Biochemical Analysis

Biochemical Properties

5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can alter the biochemical pathways and influence the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, indicating the importance of temporal dynamics in its application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and avoiding potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can alter the overall metabolic profile of the cell, leading to changes in cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is essential for optimizing its delivery and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall effectiveness.

properties

IUPAC Name

5-bromo-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2S2/c15-12-1-2-14(22-12)23(20,21)18-9-11-3-7-19(8-4-11)13-10-16-5-6-17-13/h1-2,5-6,10-11,18H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYNGDUWGXZKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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